![molecular formula C19H22N4O3 B5642451 (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642451.png)
(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane" involves intricate steps that ensure the formation of its complex structure. A study by Veremeeva et al. (2019) on the synthesis of 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes highlights the ability of these compounds to undergo conformational reorganization under various conditions, such as changes in solvent polarity, protonation, or complexation with LaCl3 (Veremeeva et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by their diazabicyclo[3.3.1]nonane core, which can adopt various conformations. Fernández et al. (1995) conducted a structural and conformational study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, revealing that these compounds prefer a chair-chair conformation with equatorial N-substituents (Fernández et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their diazabicyclo[3.3.1]nonane scaffold, which interacts with various reagents to produce a wide range of derivatives. Eibl et al. (2013) demonstrated that modifying one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane scaffold with a carboxamide group displaying a hydrogen bond acceptor functionality resulted in compounds with higher affinities and selectivity for α4β2(∗) nicotinic acetylcholine receptors, showcasing the impact of small structural changes on chemical reactivity and interaction (Eibl et al., 2013).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of these compounds are determined by their molecular structure and conformation. The chair-chair conformation with equatorial N-substituents, as observed in studies by Fernández et al. (1995), suggests that these physical properties might be significantly influenced by the spatial arrangement of atoms and functional groups within the molecule.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability, are crucial for understanding the behavior of these compounds in different environments. The ability of the diazabicyclo[3.3.1]nonane core to undergo conformational changes under different conditions, as discussed by Veremeeva et al. (2019), points to a versatile chemical nature that can be harnessed for various applications.
For more insights into the synthesis, structure, reactions, and properties of related compounds, these references provide valuable information:
- Synthesis and structural, conformational and pharmacological study of new esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (Fernández et al., 1995)
- Synthesis of 3,7-diacyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives as promising lipid bilayer modifiers (Veremeeva et al., 2019)
- The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents (Eibl et al., 2013).
properties
IUPAC Name |
[(1S,5R)-6-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-12-17(13(2)26-21-12)19(25)23-10-14-3-4-16(23)11-22(9-14)18(24)15-5-7-20-8-6-15/h5-8,14,16H,3-4,9-11H2,1-2H3/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHXQVMBVJPPAP-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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